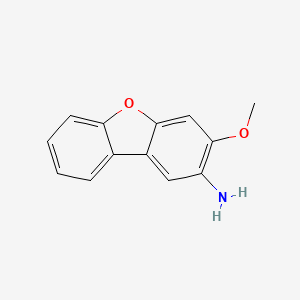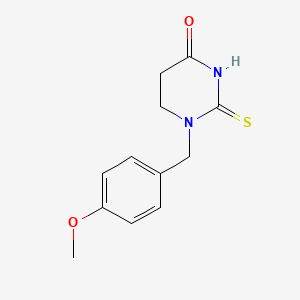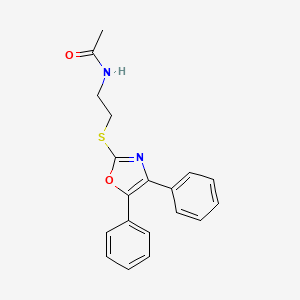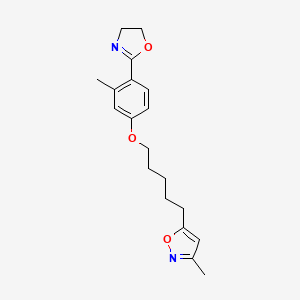
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate is a chiral phosphonate compound It is characterized by its unique stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring, as well as m-tolyl and phenyl groups attached to the phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate typically involves the reaction of a suitable cyclohexyl derivative with m-tolyl phenylphosphonate under controlled conditions. One common approach is to use a Grignard reagent derived from the cyclohexyl derivative, which reacts with m-tolyl phenylphosphonate to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The phenyl and m-tolyl groups can be substituted with other aryl or alkyl groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of aryl or alkyl derivatives .
Applications De Recherche Scientifique
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and chiral recognition processes.
Industry: Used in the synthesis of fine chemicals and specialty materials
Mécanisme D'action
The mechanism by which (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific active sites, influencing the activity of these targets. The phosphonate group can also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(o-tolyl)phosphine: Similar in structure but lacks the isopropyl and methyl groups on the cyclohexyl ring.
Tri(m-tolyl)phosphine: Similar but with different stereochemistry and functional groups.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate is unique due to its specific chiral configuration and the combination of isopropyl, methyl, m-tolyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C23H31O3P |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-methyl-3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxybenzene |
InChI |
InChI=1S/C23H31O3P/c1-17(2)22-14-13-19(4)16-23(22)26-27(24,21-11-6-5-7-12-21)25-20-10-8-9-18(3)15-20/h5-12,15,17,19,22-23H,13-14,16H2,1-4H3/t19-,22+,23-,27?/m1/s1 |
Clé InChI |
URNIRFNQAHZREI-YNIDZABYSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)





![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)




